3-{[Benzyl(ethyl)amino]methyl}-6-ethyl-2-methylquinolin-4-ol
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Overview
Description
3-{[Benzyl(ethyl)amino]methyl}-6-ethyl-2-methylquinolin-4-ol is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Benzyl(ethyl)amino]methyl}-6-ethyl-2-methylquinolin-4-ol typically involves multi-step organic reactions. One common method involves the condensation of 2-methylquinoline with benzyl ethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and recrystallization, ensures the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
3-{[Benzyl(ethyl)amino]methyl}-6-ethyl-2-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-{[Benzyl(ethyl)amino]methyl}-6-ethyl-2-methylquinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases like malaria and cancer.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-{[Benzyl(ethyl)amino]methyl}-6-ethyl-2-methylquinolin-4-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-{[Benzyl(methyl)amino]methyl}-6-ethyl-2-methylquinolin-4-ol
- 3-{[Benzyl(ethyl)amino]methyl}-6-butyl-2-methylquinolin-4-ol
- 3-{[Benzyl(ethyl)amino]methyl}-6-fluoro-2-methylquinolin-4-ol
Uniqueness
Compared to similar compounds, 3-{[Benzyl(ethyl)amino]methyl}-6-ethyl-2-methylquinolin-4-ol stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both benzyl and ethyl groups provides unique steric and electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[[benzyl(ethyl)amino]methyl]-6-ethyl-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-4-17-11-12-21-19(13-17)22(25)20(16(3)23-21)15-24(5-2)14-18-9-7-6-8-10-18/h6-13H,4-5,14-15H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFFWMZIWMYFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C(C2=O)CN(CC)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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